molecular formula C9H10N2 B1331156 1-Ethyl-1H-benzimidazole CAS No. 7035-68-9

1-Ethyl-1H-benzimidazole

Cat. No. B1331156
CAS RN: 7035-68-9
M. Wt: 146.19 g/mol
InChI Key: WVNMLOGVAVGQIT-UHFFFAOYSA-N
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Description

1-Ethyl-1H-benzimidazole is a derivative of benzimidazole, a bicyclic compound consisting of the fusion of benzene and imidazole. The ethyl group at the 1-position distinguishes it from other benzimidazole derivatives and contributes to its unique chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of various 1H-benzimidazole derivatives has been reported in the literature. For instance, 2-(4-substituted-1-piperazinyl)benzimidazoles were prepared and tested for H1-antihistaminic activity, indicating the versatility of the benzimidazole core in medicinal chemistry . Another study reported the synthesis of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, starting from substituted 1,2-phenylenediamine, demonstrating the adaptability of the benzimidazole scaffold for antiprotozoal activity . Additionally, ethyleneimidazolium benzimidazolate inner salts were synthesized and transformed into 2-vinyl-1H-benzimidazoles, showcasing a novel synthetic route . The synthesis of 1-aminoalkyl-2-benzyl-nitro-benzimidazoles with significant analgesic activity further exemplifies the synthetic diversity of benzimidazole derivatives . A facile approach for the synthesis of substituted 1H-benzimidazoles was also reported using ethyl 4-chloro-3-oxobutanoate .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied. For example, the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was determined to establish the conformation of the molecule, confirming the planarity of the benzimidazole ring system and the chair conformation of the piperazine ring . The molecular structures of two 1H-2-substituted benzimidazoles were also analyzed, revealing polymorphism and enantiomorphism in these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions, which are essential for their functionalization and biological activity. The synthesis processes described in the literature often involve condensation reactions, as well as transformations like β-elimination to afford vinyl derivatives . The reactivity of these compounds is influenced by the substituents on the benzimidazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the planarity of the benzimidazole ring system and the conformation of substituents affect the molecule's crystal packing and intermolecular interactions . These properties are crucial for the biological activity and pharmacokinetic profile of the compounds. The presence of fluorine atoms in certain derivatives, as seen in the synthesis of fluorinated 1-ethyl-1H-benzimidazole derivatives, can significantly enhance their biological activity, such as thrombin inhibitory activity .

Scientific Research Applications

  • Fungicides

    • Field : Agriculture
    • Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
    • Method of Application : The fungicides are applied to the plants or their surfaces where they metabolize into compounds similar to carbendazim or other benzimidazole derivatives, thus exhibiting fungicidal activity .
    • Results : They have been found to be highly effective in controlling plant diseases caused by fungi .
  • Pharmacological Activities

    • Field : Medicine
    • Application : Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs .
    • Method of Application : The specific method of application would depend on the specific drug and its intended use. Generally, these drugs are administered orally or topically .
    • Results : These compounds have shown promising results in treating various conditions, including ulcers, pain, and parasitic infections .
  • Antimicrobial Activity

    • Field : Medicine
    • Application : Benzimidazole derivatives have shown significant antimicrobial potential . They are considered as potential bioactive heterocyclic compounds with a variety of biological activities like anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive and anticonvulsant activities .
    • Method of Application : The specific method of application would depend on the specific drug and its intended use. Generally, these drugs are administered orally or topically .
    • Results : These compounds have shown promising results in treating various conditions, including bacterial infections .
  • Antioxidant Activity

    • Field : Medicine
    • Application : Some benzimidazole derivatives have demonstrated antioxidant capacity comparable with that of the reference standard BHT .
    • Method of Application : The specific method of application would depend on the specific drug and its intended use. Generally, these drugs are administered orally or topically .
    • Results : These compounds have shown promising results in treating various conditions, including oxidative stress-related diseases .
  • Antineoplastic Activity

    • Field : Medicine
    • Application : Benzimidazole derivatives have shown significant antineoplastic potential . They are considered as potential bioactive heterocyclic compounds with a variety of biological activities .
    • Method of Application : The specific method of application would depend on the specific drug and its intended use. Generally, these drugs are administered orally or topically .
    • Results : These compounds have shown promising results in treating various conditions, including cancer .
  • Antiviral Activity

    • Field : Medicine
    • Application : Some benzimidazole derivatives have demonstrated antiviral capacity .
    • Method of Application : The specific method of application would depend on the specific drug and its intended use. Generally, these drugs are administered orally or topically .
    • Results : These compounds have shown promising results in treating various conditions, including viral infections .

Safety And Hazards

While specific safety and hazards data for 1-Ethyl-1H-benzimidazole was not found, it is generally recommended to avoid breathing mist, gas, or vapors of similar compounds. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Benzimidazole derivatives have garnered attention due to their remarkable medicinal and pharmacological properties. They have been studied for their potential as anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies . Further exploration and development of these compounds could lead to new therapeutic options.

properties

IUPAC Name

1-ethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNMLOGVAVGQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333131
Record name 1-Ethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-benzimidazole

CAS RN

7035-68-9
Record name 1-Ethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask were added 100 g benzimidazole, 44 g Sodium hydroxide, 320 ml water and 480 ml tetrahydrofuran and the mixture was stirred under nitrogen. 157 g Diethyl sulfate were added slowly, maintaining a temperature of 40 C. After 2 hrs at 40 C, the reaction was quenched with slow addition of 100 ml concentrated hydrochloric acid. After washing with 150 ml hexane, the mixture was basified with 50 g Sodium hydroxide and extracted with 275 ml ethyl acetate, then 225 ml ethyl acetate. The solvent was removed, leaving an orange oil, which was distilled under full vacuum to give 109.4 g clear colorless oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step Two
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
M Li, Y Ren - Archiv der Pharmazie, 2015 - Wiley Online Library
… A new series of fluorinated 2,5-substituted 1-ethyl-1H-benzimidazole derivatives were synthesized from starting compounds 3a–i, which were prepared from acrylic acid ethyl ester and …
Number of citations: 10 onlinelibrary.wiley.com
F Wang, YJ Ren - Journal of the Iranian Chemical Society, 2016 - Springer
… Six novel substituted 1-ethyl-1H-benzimidazole fluorinated derivatives were designed and synthesised based on computer-aided simulation. The structures of the target compounds …
Number of citations: 5 link.springer.com
YP Tong, W Li - Acta Crystallographica Section E: Structure Reports …, 2004 - scripts.iucr.org
The title compound, C17H18N2O, was obtained by reaction of 2-(2-hydroxyphenyl)benzimidazole with bromoethane. The crystal structure is stabilized by intermolecular C—H⋯π …
Number of citations: 7 scripts.iucr.org
K Kopańska, A Najda, J Żebrowska, L Chomicz… - Bioorganic & medicinal …, 2004 - Elsevier
… After silica gel column chromatography with chloroform and crystallization 305 mg of 4,5,6,7-tetrabromo-1-ethyl-1H-benzimidazole was obtained (yield 66%), mp 151–152 C, R f 0.63 (…
Number of citations: 136 www.sciencedirect.com
Z Alagöz, S Süzen, ME Büyükbingöl - teav.ankara.edu.tr
No. of reflections used= 1531 No. of parameters= 269 Goodness-of-fit= 0.98 (∆/) max= 0.004 (∆) max= 0.14 eÅ–3 (∆) min=–0.336 eÅ–3 Measurements: Enraf Nonius CAD-4 …
Number of citations: 5 teav.ankara.edu.tr
B Pathare, T Bansode - Results in Chemistry, 2021 - Elsevier
… Fei Wang et al [24] were synthesized substituted 1-ethyl-1H-benzimidazole fluorinated derivatives and tested their anti-thrombin activity. All tested compounds (35a to 35f) showed …
Number of citations: 32 www.sciencedirect.com
Z Ateş Alagöz, S Süzen, E Büyükbingöl - teav.ankara.edu.tr
No. of reflections used= 1531 No. of parameters= 269 Goodness-of-fit= 0.98 (∆/) max= 0.004 (∆) max= 0.14 eÅ–3 (∆) min=–0.336 eÅ–3 Measurements: Enraf Nonius CAD-4 …
Number of citations: 2 teav.ankara.edu.tr
E Kendi, Z Ates-Alagoz, S Suzen… - Analytical sciences, 2001 - jstage.jst.go.jp
No. of reflections used= 1531 No. of parameters= 269 Goodness-of-fit= 0.98 (∆/) max= 0.004 (∆) max= 0.14 eÅ–3 (∆) min=–0.336 eÅ–3 Measurements: Enraf Nonius CAD-4 …
Number of citations: 18 www.jstage.jst.go.jp
S Coulibaly, S Coulibal, F Bamba… - GSC Biological and …, 2022 - gsconlinepress.com
In pursuit the development of novel potent and selective antibacterial agents, we synthesized twelve (12) N-alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives and evaluated their …
Number of citations: 1 www.gsconlinepress.com
F Wang - J Iran. Chem. Soc
Number of citations: 2

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